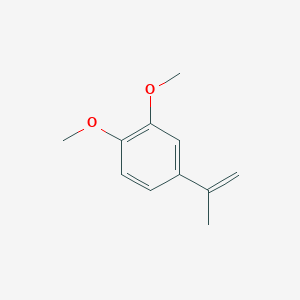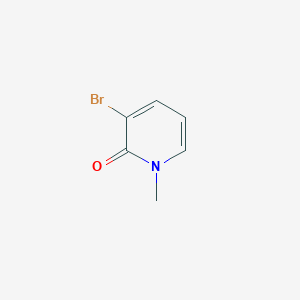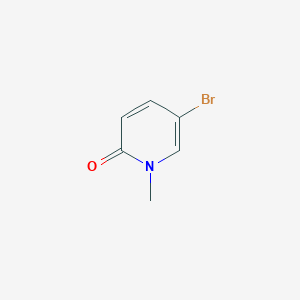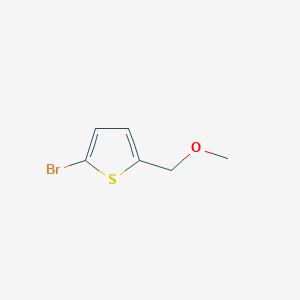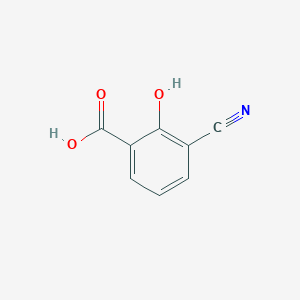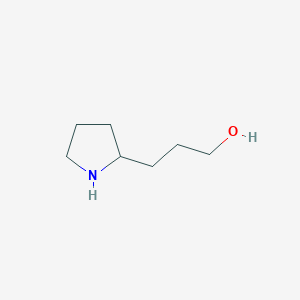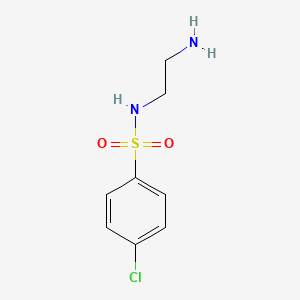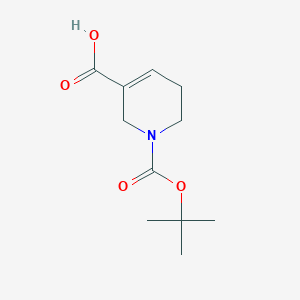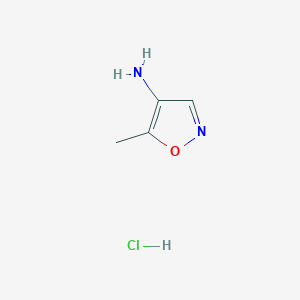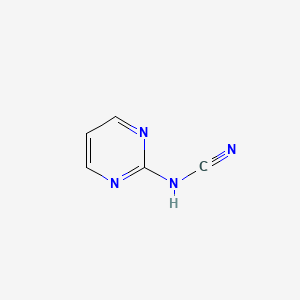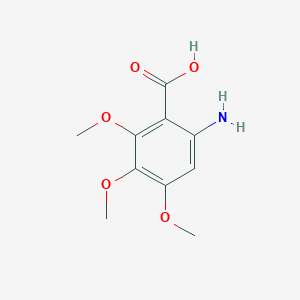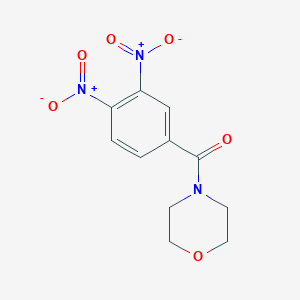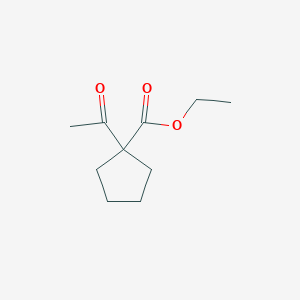
4-溴-3-甲基-2-硝基苯酚
描述
4-Bromo-3-methyl-2-nitrophenol is a compound that has been the subject of various studies due to its potential applications in different fields such as medicine, agriculture, and materials science. The compound is characterized by the presence of bromo, methyl, and nitro substituents on a phenol ring, which significantly influence its chemical behavior and properties.
Synthesis Analysis
The synthesis of 4-Bromo-3-methyl-2-nitrophenol-related compounds has been achieved through different methods. For instance, a Schiff base compound related to 4-Bromo-3-methyl-2-nitrophenol was synthesized using a solvent-free mechanochemical green grinding method, which is considered environmentally friendly due to the absence of solvents . Another study reported the synthesis of a bidentate Schiff base ligand and its Ni(II) complex, which could be related to the synthesis pathways of 4-Bromo-3-methyl-2-nitrophenol . Additionally, oxidative bromination has been used to synthesize 2-Bromo-4-methylphenol, which shares some structural similarities with 4-Bromo-3-methyl-2-nitrophenol .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Bromo-3-methyl-2-nitrophenol has been elucidated using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction . These studies have provided detailed information on the molecular geometry, vibrational frequencies, and electronic properties of these compounds. For example, the crystal structure of a related Schiff base was found to be monoclinic . Theoretical investigations using density functional theory (DFT) have also been conducted to optimize the geometry and analyze the electronic properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of 4-Bromo-3-methyl-2-nitrophenol-related compounds has been explored in various studies. Nucleophilic aromatic substitution has been used to modify the structure of related compounds, leading to the synthesis of new derivatives and metal complexes . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which affect the electron density on the phenol ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-methyl-2-nitrophenol-related compounds have been extensively studied. These properties include solubility, molar conductivity, and the formation of complexes with metals . The solvent effect on complexation has been investigated, revealing that isopropanol is a better solvent than ethanol for complex formation . The urease inhibitory activity and antioxidant potential of a related Schiff base have been evaluated, showing considerable biological activity . Additionally, the nonlinear optical properties of these compounds suggest potential applications in materials science .
科学研究应用
-
Environmental Studies
- Application Summary : 4-Bromo-3-methyl-2-nitrophenol is used in environmental studies to examine contaminant transport and transformation in aquatic systems.
- Results : The specific results of these studies are not provided, but they likely contribute to our understanding of how contaminants behave in aquatic environments.
-
Food Studies
- Application Summary : This compound is also used in food studies to determine the presence of residues in samples.
- Results : The results would provide information about the presence and quantity of certain residues in the food samples.
-
Atmospheric Studies
- Application Summary : Nitrophenols, including 4-Bromo-3-methyl-2-nitrophenol, can be used in atmospheric studies to measure concentrations and stable isotope ratios in atmospheric particulate matter .
- Methods of Application : This compound is likely used as a standard or reference in chromatographic or spectroscopic analyses of atmospheric samples .
- Results : The results would provide information about the presence and quantity of certain compounds in the atmospheric samples .
-
Pharmaceutical Studies
- Application Summary : Nitrophenols, including 4-Bromo-3-methyl-2-nitrophenol, are precursors to several pharmaceuticals . For example, p-Nitrophenol is a precursor to the human analgesic paracetamol (also known as acetaminophen) .
- Methods of Application : The compound is likely used in the synthesis of these pharmaceuticals, though the exact methods would depend on the specific drug being produced .
- Results : The results would be the successful synthesis of the desired pharmaceutical compound .
-
Atmospheric Chemistry
- Application Summary : Nitrophenols, including 4-Bromo-3-methyl-2-nitrophenol, are used in atmospheric chemistry studies to investigate the formation of nitrous acid (HONO) in the gas phase .
- Methods of Application : This compound is likely used in a flow tube photoreactor upon irradiation of ortho-nitrophenols .
- Results : The results would provide information about the formation of nitrous acid in the gas phase .
安全和危害
属性
IUPAC Name |
4-bromo-3-methyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-5(8)2-3-6(10)7(4)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNNJFUSAYWUFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517783 | |
| Record name | 4-Bromo-3-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methyl-2-nitrophenol | |
CAS RN |
85598-12-5 | |
| Record name | 4-Bromo-3-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

